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Compound of Interest

Compound Name: N-Benzyl-5-benzyloxytryptamine

Cat. No.: B121118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic pathways for N-Benzyl-5-
benzyloxytryptamine, a tryptamine derivative of interest in medicinal chemistry and

pharmacology. The following sections detail established methodologies, including the classic

Speeter and Anthony synthesis, reductive amination, and direct N-alkylation, complete with

experimental protocols and comparative data.

Introduction
N-Benzyl-5-benzyloxytryptamine is a disubstituted tryptamine featuring a benzyl group on the

amine nitrogen and a benzyloxy protecting group at the 5-position of the indole ring. Its

synthesis is of interest to researchers investigating the structure-activity relationships of

tryptamine derivatives at various receptor targets. This document outlines the core synthetic

strategies for its preparation, providing detailed experimental procedures and data to aid in

laboratory synthesis and process development.

Core Synthesis Pathways
Three primary synthetic routes have been identified for the preparation of N-Benzyl-5-
benzyloxytryptamine. These are:

The Speeter and Anthony Tryptamine Synthesis: A robust and well-documented method

involving the acylation of 5-benzyloxyindole with oxalyl chloride, followed by amidation and
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subsequent reduction.

Reductive Amination of 5-Benzyloxytryptamine: A convergent approach where 5-

benzyloxytryptamine is directly condensed with benzaldehyde and reduced in situ.

Direct N-Alkylation of 5-Benzyloxytryptamine: A straightforward method involving the reaction

of 5-benzyloxytryptamine with a benzylating agent.

The following sections provide a detailed examination of each of these pathways.

Pathway 1: The Speeter and Anthony Tryptamine
Synthesis
This classical approach, first described by Speeter and Anthony in 1954, is a versatile method

for the synthesis of various tryptamine derivatives.[1] The synthesis proceeds in three main

steps starting from 5-benzyloxyindole.

Logical Workflow for the Speeter and Anthony Synthesis

Caption: Workflow of the Speeter and Anthony synthesis.

Experimental Protocol: Speeter and Anthony Synthesis
Step 1: Synthesis of 5-Benzyloxy-3-indoleglyoxylyl chloride

A solution of 5-benzyloxyindole (1 equivalent) in anhydrous diethyl ether is cooled in an ice-

salt bath.

A solution of oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether is added dropwise

with stirring over 30 minutes.

The reaction mixture is stirred for an additional 2 hours at room temperature.

The resulting yellow precipitate of 5-benzyloxy-3-indoleglyoxylyl chloride is collected by

filtration, washed with cold anhydrous diethyl ether, and dried in vacuo. A near-quantitative

yield of the crude product is typically obtained.

Step 2: Synthesis of 5-Benzyloxy-N-benzyl-3-indoleglyoxylamide
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To a stirred solution of benzylamine (2.2 equivalents) in anhydrous benzene, the freshly

prepared 5-benzyloxy-3-indoleglyoxylyl chloride (1 equivalent) is added portion-wise.

The reaction mixture is stirred at room temperature for 2 hours.

The resulting mixture is diluted with water and the organic layer is separated.

The organic layer is washed sequentially with dilute hydrochloric acid, water, and brine, then

dried over anhydrous sodium sulfate.

The solvent is removed under reduced pressure to yield the crude 5-benzyloxy-N-benzyl-3-

indoleglyoxylamide, which can be purified by recrystallization.

Step 3: Synthesis of N-Benzyl-5-benzyloxytryptamine

A solution of 5-benzyloxy-N-benzyl-3-indoleglyoxylamide (1 equivalent) in anhydrous

tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride

(LAH) (2-3 equivalents) in anhydrous THF at room temperature.

The reaction mixture is then heated to reflux for 4-6 hours.

After cooling in an ice bath, the reaction is quenched by the sequential dropwise addition of

water, 15% aqueous sodium hydroxide, and then water again.

The resulting granular precipitate is filtered off and washed with THF.

The combined filtrate and washings are dried over anhydrous sodium sulfate and the solvent

is evaporated under reduced pressure.

The crude N-Benzyl-5-benzyloxytryptamine can be purified by column chromatography or

by conversion to its hydrochloride salt.

Quantitative Data
While the original Speeter and Anthony paper focuses on the synthesis of the N,N-dibenzyl

analogue, the yields for each step are reported to be high. For the synthesis of 5-benzyloxy-3-

(2-dibenzylaminoethyl)-indole, a 91% yield was reported for the amidation step and a 92% yield

for the reduction step. Similar high yields can be expected for the N-benzyl analogue.
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Step Product Typical Yield Melting Point (°C)

1

5-Benzyloxy-3-

indoleglyoxylyl

chloride

~95-100% (crude) 146-150 (dec.)

2

5-Benzyloxy-N-

benzyl-3-

indoleglyoxylamide

>90% Not reported

3

N-Benzyl-5-

benzyloxytryptamine

HCl

>90% Not reported

Pathway 2: Reductive Amination
This two-step, one-pot procedure offers a more convergent route to the target molecule,

starting from the readily available 5-benzyloxytryptamine and benzaldehyde.

Logical Workflow for Reductive Amination

Caption: Workflow for the reductive amination pathway.

Experimental Protocol: Reductive Amination
5-Benzyloxytryptamine (1 equivalent) and benzaldehyde (1.1 equivalents) are dissolved in

methanol.

The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the

intermediate Schiff base.

The reaction mixture is then cooled in an ice bath.

Sodium borohydride (NaBH4) (2.5 equivalents) is added portion-wise over 15-20 minutes,

ensuring the temperature remains low.

After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at

room temperature for an additional 1-2 hours.
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The reaction is quenched by the addition of water, and the methanol is removed under

reduced pressure.

The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane or

ethyl acetate).

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is evaporated.

The crude product is purified by column chromatography on silica gel.

Quantitative Data
Yields for reductive amination reactions are generally good to excellent. For the synthesis of

related N-benzylated tryptamines, yields in the range of 60-90% have been reported.

Step Product Typical Yield

One-pot
N-Benzyl-5-

benzyloxytryptamine
60-90%

Pathway 3: Direct N-Alkylation
This is arguably the most straightforward approach, provided the starting material, 5-

benzyloxytryptamine, is available. It involves the direct formation of the C-N bond between the

primary amine of the tryptamine and the benzylic carbon of the alkylating agent.

Logical Workflow for Direct N-Alkylation

Caption: Workflow for the direct N-alkylation pathway.

Experimental Protocol: Direct N-Alkylation
5-Benzyloxytryptamine (1 equivalent) is dissolved in a suitable polar aprotic solvent such as

acetonitrile or dimethylformamide (DMF).

Anhydrous potassium carbonate (K2CO3) (2-3 equivalents) is added to the solution as a

base.
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Benzyl bromide (1.1 equivalents) is added dropwise to the stirred suspension.

The reaction mixture is heated to 50-60 °C and stirred for 4-8 hours, or until TLC analysis

indicates the consumption of the starting material.

After cooling to room temperature, the inorganic solids are removed by filtration.

The filtrate is concentrated under reduced pressure.

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and

brine.

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

The crude product is purified by column chromatography.

Quantitative Data
Direct N-alkylation can be a high-yielding reaction, although over-alkylation to the tertiary amine

is a potential side reaction that needs to be controlled by careful stoichiometry and reaction

conditions.

Step Product Typical Yield

One-step
N-Benzyl-5-

benzyloxytryptamine
70-85%

Summary and Comparison of Pathways
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Pathway
Starting
Materials

Number of
Steps

Key
Reagents

Advantages
Disadvanta
ges

Speeter and

Anthony

5-

Benzyloxyind

ole

3

Oxalyl

chloride,

Benzylamine,

LAH

High yielding,

well-

established,

versatile

Multi-step,

uses

hazardous

reagents

(oxalyl

chloride,

LAH)

Reductive

Amination

5-

Benzyloxytry

ptamine,

Benzaldehyd

e

1 (one-pot)
NaBH4 or

NaCNBH3

Convergent,

milder

conditions

Requires

synthesis of

5-

benzyloxytryp

tamine first

Direct N-

Alkylation

5-

Benzyloxytry

ptamine,

Benzyl

Bromide

1 K2CO3

Straightforwa

rd, potentially

high yielding

Requires

synthesis of

5-

benzyloxytryp

tamine, risk

of over-

alkylation

Conclusion
The synthesis of N-Benzyl-5-benzyloxytryptamine can be achieved through several effective

routes. The choice of pathway will depend on the availability of starting materials, scale of the

synthesis, and the laboratory's capabilities for handling specific reagents. The Speeter and

Anthony synthesis is a classic and reliable, albeit longer, route. For a more direct approach,

reductive amination and direct N-alkylation offer efficient alternatives, provided the precursor 5-

benzyloxytryptamine is accessible. The detailed protocols and comparative data presented in

this guide are intended to assist researchers in selecting and implementing the most suitable

method for their specific needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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